![molecular formula C13H11F3N2O2 B5212358 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5212358.png)
3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, commonly known as DMTFPI, is a synthetic compound that has gained significant attention in the field of scientific research. DMTFPI belongs to the class of isoxazolecarboxamides and has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
DMTFPI exerts its biological effects through the inhibition of various enzymes, including kinases and phosphatases. DMTFPI binds to the active site of these enzymes, preventing their activity and leading to downstream effects on various cellular processes, including cell signaling, proliferation, and apoptosis.
Biochemical and Physiological Effects
DMTFPI has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. DMTFPI has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In addition, DMTFPI has been shown to have analgesic effects, reducing pain perception in animal models.
Advantages and Limitations for Lab Experiments
DMTFPI has several advantages for use in lab experiments, including its high potency and specificity for the enzymes it targets. However, DMTFPI also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects on other enzymes.
Future Directions
There are several future directions for the study of DMTFPI. One potential direction is the development of new analogs with improved potency and selectivity for specific enzymes. Another direction is the investigation of DMTFPI's potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and downstream effects of DMTFPI on various cellular processes.
Synthesis Methods
DMTFPI can be synthesized through a multistep process that involves the reaction of 3-(trifluoromethyl)benzaldehyde with methyl isoxazole-4-carboxylate, followed by the reduction of the resulting product with sodium borohydride. The final compound is obtained through the reaction of the intermediate product with 3,5-dimethylpyrazole-1-carboxamidine.
Scientific Research Applications
DMTFPI has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, DMTFPI has been investigated for its potential as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders. In biochemistry, DMTFPI has been used as a tool to study the function of various proteins, including kinases and phosphatases. In pharmacology, DMTFPI has been studied for its potential as a therapeutic agent for the treatment of various diseases, including inflammation and pain.
properties
IUPAC Name |
3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-7-11(8(2)20-18-7)12(19)17-10-5-3-4-9(6-10)13(14,15)16/h3-6H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWMOCQMMPMTDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.